Chiral Center Presence vs. Achiral C5H11Cl Isomers
1-Chloro-2-methylbutane contains a single chiral center at the C2 position, a feature that is quantitatively absent in its direct C5H11Cl isomers, 1-chloro-3-methylbutane and 1-chloro-2,2-dimethylpropane [1][2]. This is not a matter of degree but a binary, quantifiable structural difference: one stereogenic center versus zero. This single chiral center allows the compound to be resolved into its (R)- and (S)-enantiomers, each with a specific optical rotation value . The racemic mixture has no net optical rotation, but the resolved (S)-(+)-enantiomer exhibits a specific rotation ([α]20D) of +1.3° to +2.3° (neat) . This property is non-existent for the achiral comparators, which are incapable of exhibiting optical activity or providing stereochemical control.
| Evidence Dimension | Number of Stereogenic Centers |
|---|---|
| Target Compound Data | 1 (C2 position) |
| Comparator Or Baseline | 1-chloro-3-methylbutane: 0; 1-chloro-2,2-dimethylpropane: 0 |
| Quantified Difference | Absolute difference: 1 vs. 0 |
| Conditions | Structural analysis based on molecular geometry |
Why This Matters
This absolute structural difference determines the compound's utility as a chiral building block; without a stereogenic center, the comparators cannot be used to synthesize enantiomerically pure compounds, a critical requirement in pharmaceutical R&D.
- [1] CAS Common Chemistry. (n.d.). 1-Chloro-3-methylbutane. Retrieved April 19, 2026, from https://commonchemistry.cas.org/detail?cas_rn=107-84-6 View Source
- [2] CAS Common Chemistry. (n.d.). 1-Chloro-2,2-dimethylpropane. Retrieved April 19, 2026, from https://commonchemistry.cas.org/detail?cas_rn=753-89-9 View Source
